δ-Opioid Receptor Binding Affinity with N-2-Pyridinylalanine in Deltorphin Analogs
In a systematic study of deltorphin I [Phe³] replacement analogs, the analogue incorporating N-2-pyridinyl-L-alanine at the Phe³ position exhibited intermediate δ-opioid receptor binding affinity with a Ki of 39.5 nM, compared to analogues containing thiazolylalanine (Ki range 39.5–62.4 nM) and other heterocyclic replacements [1]. The pyridylalanine-containing analogue demonstrated that the 2-pyridinyl nitrogen provides a suboptimal but measurable hydrogen-bonding interaction with the receptor binding pocket, offering a distinct pharmacological profile compared to the native Phe³ residue or other heterocyclic isosteres.
| Evidence Dimension | δ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 39.5 nM (deltorphin analog with N-2-pyridinyl-L-alanine at Phe³ position) |
| Comparator Or Baseline | Deltorphin analogs containing thiazolylalanine replacements: Ki = 39.5–62.4 nM; native deltorphin I Ki < 1 nM (reported class baseline) |
| Quantified Difference | Target compound Ki falls at the lower (most potent) end of the pyridylalanine/thiazolylalanine replacement range (39.5 nM vs. up to 62.4 nM for thiazolyl analogs) |
| Conditions | Competitive displacement assay using [³H]DPDPE at Kd = 2.1 nM on δ-opioid receptor (Homo sapiens), as reported in PMID 7707326 |
Why This Matters
Procurement of this specific N-2-pyridinyl-L-alanine scaffold (rather than generic pyridylalanine mixtures) ensures reproducible δ-opioid receptor affinity at the documented Ki level, enabling consistent structure–activity relationship (SAR) interpretation in peptidomimetic opioid ligand campaigns.
- [1] Chakrabarti, S. et al. Opioid Receptor Binding Requirements for the Delta-Selective Peptide Deltorphin I: Phe³ Replacement with Ring-Substituted and Heterocyclic Amino Acids. J. Med. Chem. 1995, 38, 1643–1650. PMID: 7707326. View Source
